molecular formula C11H18N2O3 B13455238 tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate CAS No. 478843-29-7

tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate

Katalognummer: B13455238
CAS-Nummer: 478843-29-7
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: RAWDIMGGRVVQTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate: is a chemical compound with the molecular formula C10H17NO3. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and a prop-2-yn-1-yl group, making it a versatile intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with prop-2-yn-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate serves as a valuable intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: The compound is utilized in medicinal chemistry for the development of potential therapeutic agents. Its unique structure allows for the modification of biologically active molecules, enhancing their pharmacokinetic and pharmacodynamic properties .

Industry: In the chemical industry, this compound is employed in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. It may also interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate stands out due to its combination of the tert-butyl carbamate and prop-2-yn-1-yl groups. This unique structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .

Eigenschaften

CAS-Nummer

478843-29-7

Molekularformel

C11H18N2O3

Molekulargewicht

226.27 g/mol

IUPAC-Name

tert-butyl N-[3-oxo-3-(prop-2-ynylamino)propyl]carbamate

InChI

InChI=1S/C11H18N2O3/c1-5-7-12-9(14)6-8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15)

InChI-Schlüssel

RAWDIMGGRVVQTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC(=O)NCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.